1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15BrClN3O2 and its molecular weight is 456.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Regioselective Synthesis : A study by Malik, Singh, and Kumar (2006) demonstrated a regioselective one-pot synthesis method for pyrimidine-2,4-diones, including derivatives similar to the specified compound, highlighting its utility in efficient chemical synthesis (Malik, Singh, & Kumar, 2006).
Herbicidal Activities : Research by Huazheng (2013) synthesized pyrimidine-2,4(1H,3H)-dione compounds, similar to the specified chemical, which exhibited notable herbicidal activities, indicating its potential use in agriculture (Huazheng, 2013).
Radical Cyclization Synthesis : Majumdar, Basu, Mukhopadhyay, Sarkar, Ghosh, and Biswas (2003) explored the synthesis of pyrimidine-annelated heterocycles using radical cyclization, a method potentially applicable to the synthesis of the specified compound (Majumdar et al., 2003).
Biological and Pharmacological Studies
Antithrombotic Compounds : A study by Furrer, Wágner, and Fehlhaber (1994) synthesized pyrimidine-2,4-diones with potential antithrombotic effects, suggesting similar research possibilities for the specified compound (Furrer, Wágner, & Fehlhaber, 1994).
Urease Inhibition Activity : Rauf et al. (2010) synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and tested their urease inhibition activity, indicating the potential for similar compounds to act as enzyme inhibitors (Rauf et al., 2010).
A2B Adenosine Receptor Antagonists : Research by Esteve et al. (2006) identified pyrimidine-annelated compounds as potent A2B adenosine receptor antagonists, suggesting a pharmacological application for similar compounds (Esteve et al., 2006).
Chemical and Computational Analysis
- Computational Analysis of Derivatives : Ashraf et al. (2019) conducted a study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, employing computational methods to analyze their electronic structures, which can provide insights into the chemical properties of related compounds (Ashraf et al., 2019).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXPXQYYASISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.